
2-Aminoethyl Nitrate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethyl Nitrate Hydrochloride is an organic compound that features a nitro group attached to an ethylamine backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitroxyethylamine hydrochloride typically involves the nitration of 2-aminoethanol. The process begins with the protection of the amino group using phthalic anhydride, followed by nitration with a nitrating mixture. The protected nitro compound is then deprotected using hydrazine hydrate to yield 2-nitroxyethylamine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of 2-nitroxyethylamine hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 2-Aminoethyl Nitrate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylamine backbone can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or platinum.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Nitrosoethylamine, nitrate derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted ethylamine compounds.
科学的研究の応用
2-Aminoethyl Nitrate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-nitroxyethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in various biochemical effects, including the inhibition or activation of specific enzymes .
類似化合物との比較
Triethanolamine: A tertiary amine with three hydroxyl groups, used primarily in making surfactants and as a pH adjuster.
Diethanolamine: A secondary amine with two hydroxyl groups, used in the production of emulsifiers and detergents.
Ethanolamine: A primary amine with one hydroxyl group, used in the synthesis of pharmaceuticals and as a corrosion inhibitor.
Uniqueness: 2-Aminoethyl Nitrate Hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other ethanolamine derivatives, which lack the nitro functionality and therefore have different chemical and biological properties.
特性
分子式 |
C2H7ClN2O3 |
|---|---|
分子量 |
142.54 g/mol |
IUPAC名 |
2-aminoethyl nitrate;hydrochloride |
InChI |
InChI=1S/C2H6N2O3.ClH/c3-1-2-7-4(5)6;/h1-3H2;1H |
InChIキー |
BNHSMUNWOIBXLU-UHFFFAOYSA-N |
正規SMILES |
C(CO[N+](=O)[O-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


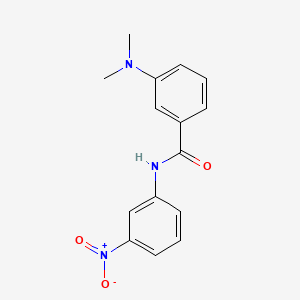

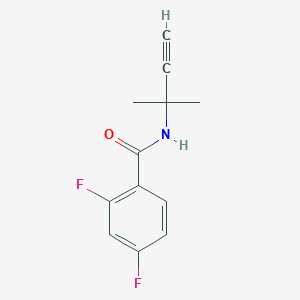

![Methyl [(1-methyl-2-propynyl)oxy]acetate](/img/structure/B8376415.png)
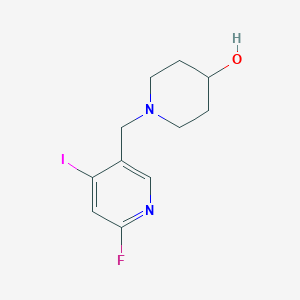


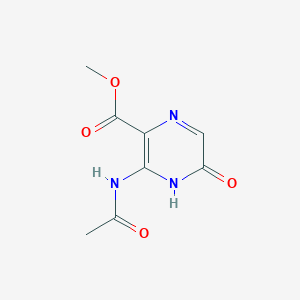
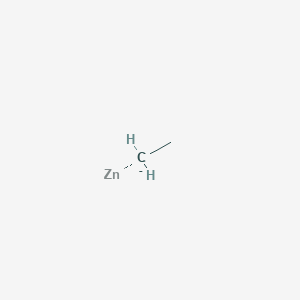
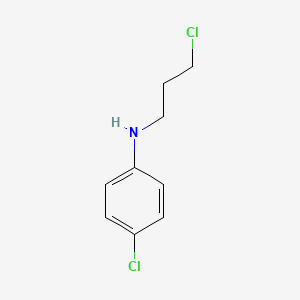
![3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B8376499.png)


